molecular formula C5H4N6 B079466 2-(1H-Tetrazol-5-yl)pyrimidine CAS No. 13600-33-4

2-(1H-Tetrazol-5-yl)pyrimidine

Cat. No. B079466
CAS RN: 13600-33-4
M. Wt: 148.13 g/mol
InChI Key: BXQGZGGMGJOXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Tetrazol-5-yl)pyrimidine is a chemical compound with the molecular formula C5H4N6 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules .


Synthesis Analysis

The synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives often involves multi-component reactions . For instance, a series of 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridine derivatives have been synthesized through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .


Molecular Structure Analysis

The molecular structure of 2-(1H-Tetrazol-5-yl)pyrimidine is characterized by the presence of a pyrimidine ring attached to a tetrazole ring . The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

The chemical reactions involving 2-(1H-Tetrazol-5-yl)pyrimidine are diverse and depend on the specific conditions and reactants used . For example, a new series of 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridine derivatives were synthesized by the [3+2] cycloaddition of N-pyridyl-2-yl imidoformylchloride-benzene and sodium azide .

Scientific Research Applications

Porous Metal–Organic Frameworks for Selective CO2 Adsorption

“2-(1H-Tetrazol-5-yl)pyrimidine” has been used in the synthesis of porous metal–organic frameworks (MOFs) . These MOFs have shown high selectivity for adsorbing CO2, which is attributed to the high density of free nucleophilic tetrazole N atoms on the pore surfaces . This application is particularly relevant for carbon capture and storage, a key strategy in mitigating climate change.

Isomerization Studies

The compound has been used in isomerization studies . The isomerization between different MOFs built using “2-(1H-Tetrazol-5-yl)pyrimidine” was found to be caused by the diverse coordination modes of tetrazole-based ligands and can be controlled in synthesis processes .

Click Chemistry Approaches

“2-(1H-Tetrazol-5-yl)pyrimidine” and its derivatives play a very important role in click chemistry approaches . These approaches are eco-friendly and involve the use of water as a solvent, moderate conditions, non-toxic extractions, easy setup, and low cost, with good to excellent yields .

Biological Activity Synthesis and Molecular Docking

The compound is used in biological activity synthesis and molecular docking . It forms both aliphatic and aromatic heterocyclic compounds, which are crucial in biochemistry .

DNA Synthesis

Dilute “1H-tetrazole” in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

High-Performance Energetic Material

The compound has been used in the synthesis of high-performance energetic materials . The good detonation properties with moderate sensitivities demonstrate that the compound is a promising candidate for application as a high-performance energetic material .

Future Directions

The future directions for research on 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives could involve further exploration of their potential biological activities. For instance, tetrazole-based molecules have been found to have great synthetic possibilities for the preparation of porous metal-tetrazolate architectures for many applications, such as carbon capture . Additionally, the synthesis of new triazolopyrimidines analogues continuously attracts noticeable attention in medicinal chemistry .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGZGGMGJOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Tetrazol-5-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 2
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 3
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 4
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 5
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 6
2-(1H-Tetrazol-5-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.